molecular formula C25H25N3O4S B2527258 Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 683794-06-1

Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No. B2527258
CAS RN: 683794-06-1
M. Wt: 463.55
InChI Key: ANEADAQNMPQMMB-UHFFFAOYSA-N
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Description

Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate and its derivatives have been explored for their potential in the synthesis of various thiazoles and fused derivatives, displaying antimicrobial activities. The antimicrobial efficacy of these synthesized products has been tested against both bacterial and fungal isolates, showcasing their potential in addressing infectious diseases caused by bacteria such as Escherichia coli and Xanthomonas citri, and fungi like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Pharmacological Properties

The pharmacological properties of derivatives of this compound have been examined, particularly focusing on their effects on the central nervous system (CNS) in mice. These studies reveal insights into the potential therapeutic applications of these derivatives in treating neurological conditions or modifying CNS activity (Maliszewska-Guz et al., 2005).

Chemical Transformations and Derivatives

Research has also delved into the chemical transformations of this compound under acid catalysis, leading to the unexpected formation of derivatives such as 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one. These findings open up new pathways for synthesizing structurally diverse derivatives with potential biological activities (Nedolya et al., 2018).

Synthesis of Aromatic Carbamates

Further research includes the synthesis of aromatic carbamates derivatives featuring a chromen-2-one fragment. These studies contribute to the development of novel compounds with potential applications in medicinal chemistry, highlighting the versatility of this compound in synthesizing diverse bioactive molecules (Velikorodov et al., 2014).

Antiprotozoal Agents

Another significant area of application involves the synthesis of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, evaluated as antiprotozoal agents. This research underscores the potential of derivatives of this compound in developing new treatments for protozoal infections, with some derivatives showing strong activity against pathogens like Mycobacterium tuberculosis and Plasmodium falciparum (Ismail et al., 2004).

properties

IUPAC Name

methyl 2-[[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-4-32-19-12-10-17(11-13-19)23-20(14-26)25(33-15-21(29)31-3)27-16(2)22(23)24(30)28-18-8-6-5-7-9-18/h5-13,23,27H,4,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEADAQNMPQMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.